1,2-Ethanediol, 1-(2-bromophenyl)-
Overview
Description
1,2-Ethanediol, 1-(2-bromophenyl)- is an organic compound with the molecular formula C8H9BrO2 It is a derivative of ethylene glycol where one of the hydrogen atoms is replaced by a 2-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethanediol, 1-(2-bromophenyl)- can be synthesized through several methods. One common approach involves the bromination of ethylene glycol derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 1,2-Ethanediol, 1-(2-bromophenyl)- often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 1-(2-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding ethylene glycol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethylene glycol derivatives.
Substitution: Various substituted ethylene glycol derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Ethanediol, 1-(2-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1-(2-bromophenyl)- involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethylene glycol moiety provides a hydrophilic character, enhancing its solubility and facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol (1,2-Ethanediol): A simple diol used primarily as an antifreeze and in the production of polyester fibers.
Propylene glycol (1,2-Propanediol): Similar to ethylene glycol but with a different substitution pattern, used in food, pharmaceuticals, and cosmetics.
1,2-Ethanediol, 1-(2-chlorophenyl)-: A chlorinated analog with similar properties but different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
1,2-Ethanediol, 1-(2-bromophenyl)- is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-(2-bromophenyl)ethane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXKBVBXFGXMRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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